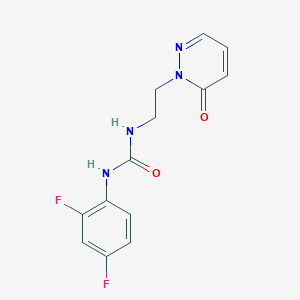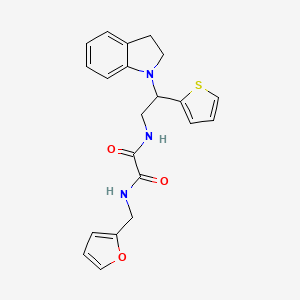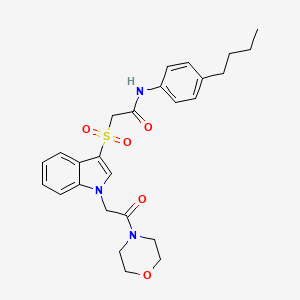
1-(2,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, also known as DFP-10825, is a novel urea derivative that has been developed as a potential anticancer agent.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 1-(2,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea have been extensively studied. For example, compounds have been synthesized using various chemical reactions, and their structures were characterized using spectroscopic techniques like NMR, FT-IR, UV-Vis, and SC-XRD. These studies provide insights into the chemical and physical properties of these compounds, including their geometry, nonlinear optical (NLO) properties, and frontier molecular orbitals (FMOs), indicating potential technological applications due to their significant NLO character (Haroon et al., 2019).
Antimicrobial Activities
Research has also explored the antimicrobial activities of similar compounds. The synthesis of novel heterocyclic compounds containing various moieties and their evaluation as antibacterial agents against a range of bacterial strains demonstrate the potential of these chemicals in developing new antibacterial drugs. The studies highlight the synthesis methodologies and the antibacterial testing results, suggesting that some of these compounds exhibit high antimicrobial activities (Azab et al., 2013).
Antioxidant Activity
Compounds synthesized through reactions involving urea have been evaluated for their antioxidant activities. The synthesis of derivatives and their screening for antioxidant properties reveal that some of these compounds possess significant antioxidant capabilities. These findings suggest potential applications in areas where oxidative stress is a concern, such as in the prevention of diseases related to oxidative damage (George et al., 2010).
Corrosion Inhibition
Another application area is corrosion inhibition, where derivatives of urea have been studied for their effectiveness in protecting metals against corrosion. The compounds were tested in acidic solutions and showed to significantly inhibit corrosion, indicating their potential as corrosion inhibitors in industrial applications. The studies involved weight loss measurements, electrochemical methods, and scanning electron microscopy to evaluate the inhibition performance (Mistry et al., 2011).
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O2/c14-9-3-4-11(10(15)8-9)18-13(21)16-6-7-19-12(20)2-1-5-17-19/h1-5,8H,6-7H2,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBVLVCGDKXMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B2878707.png)
![3-Benzyl-8-((2-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2878708.png)
![3,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2878709.png)
![2-[[2-(3-Bromophenyl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B2878710.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2878711.png)


![Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-](/img/structure/B2878717.png)

![Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate](/img/structure/B2878720.png)
![[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B2878723.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2878726.png)

